

Navigating the Physicochemical Landscape of 2-Chloro-5-isopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-isopropylpyridine

Cat. No.: B1353495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Chloro-5-isopropylpyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimentally determined data for this specific molecule, this document outlines the standard, validated protocols for the determination of its key physical characteristics. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine derivatives.

Core Physical Properties

A summary of the available and computationally predicted physical properties of **2-Chloro-5-isopropylpyridine** is presented below. It is important to note that some of these values are sourced from chemical supplier databases or are predicted and should be confirmed through experimental validation.

Property	Value	Source
CAS Number	68700-9-6	[1]
Molecular Formula	C ₈ H ₁₀ ClN	[1]
Molecular Weight	155.62 g/mol	[1]
Boiling Point	166 °C (at 760 mmHg)	[2]
Melting Point	Not available	
Density	Not available	
Solubility	Not available	
Topological Polar Surface Area (TPSA)	12.89 Å ²	[1]
logP (Octanol-Water Partition Coefficient)	2.8584	[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the primary physical properties of a novel organic compound such as **2-Chloro-5-isopropylpyridine**.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid. The Siwoloboff method (micro-boiling point determination) is a common and efficient technique when only small quantities of the substance are available.

Apparatus:

- Thiele tube or melting point apparatus with a heating bath (e.g., silicone oil)
- Thermometer

- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube or a suitable heating bath.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is carefully adjusted to maintain a steady stream of bubbles.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For solid compounds, the melting point is a key indicator of purity. The capillary method using a melting point apparatus is the standard technique.

Apparatus:

- Melting point apparatus
- Capillary tubes (open at one end)

- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- A small amount of the finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

- Analytical balance
- Graduated cylinder or volumetric flask
- Thermometer

Procedure:

- The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

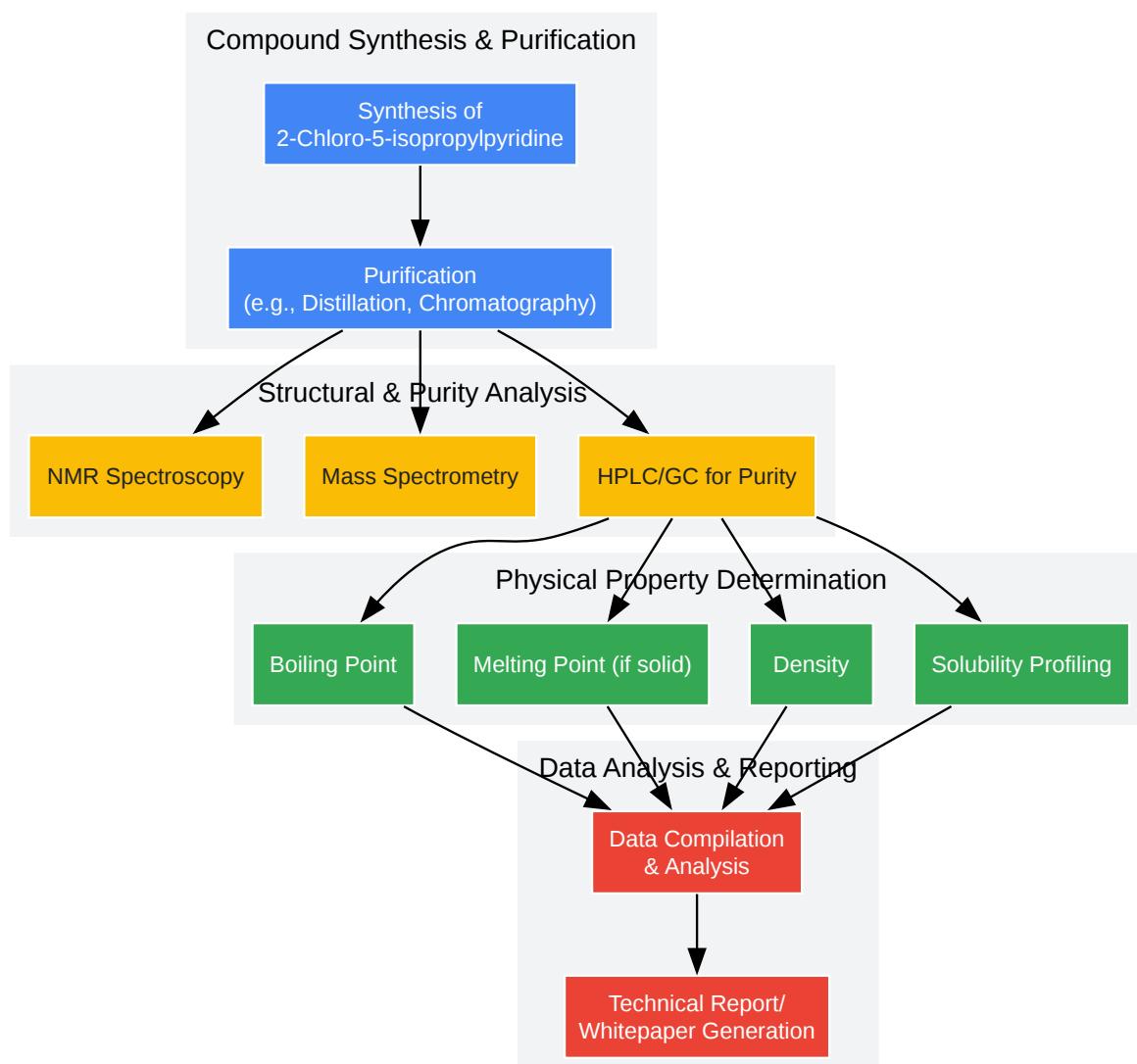
- A known volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
- The mass of the graduated cylinder containing the liquid is measured.
- The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
- The density is calculated using the formula: Density = Mass / Volume.
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Solubility

The solubility of a compound in various solvents is a crucial parameter, particularly in drug development and process chemistry. A qualitative assessment is often the first step.

Apparatus:

- Small test tubes
- Vortex mixer
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)


Procedure:

- Approximately 10-20 mg of the solute is placed into a small test tube.
- A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.
- The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected for the presence of undissolved solid.
- If the solid has dissolved, the compound is considered "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions.

- This process is repeated with a range of solvents of varying polarities to establish a solubility profile. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be employed after preparing saturated solutions.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a newly synthesized compound, a critical process in research and development.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2 Chloro Isopropyl Pyridine Boiling Point: 166 C at Best Price in Mumbai | Dwarkesh Enterprises [tradeindia.com]
- To cite this document: BenchChem. [Navigating the Physicochemical Landscape of 2-Chloro-5-isopropylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353495#2-chloro-5-isopropylpyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com